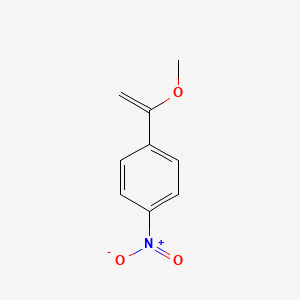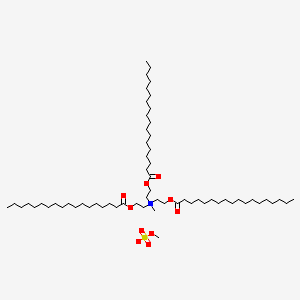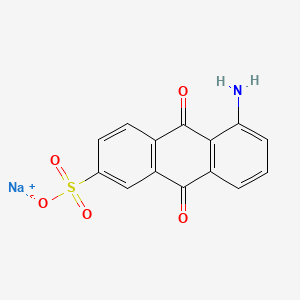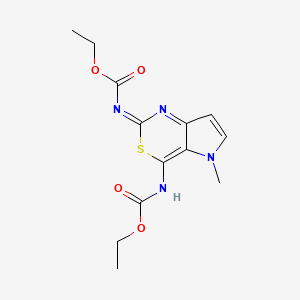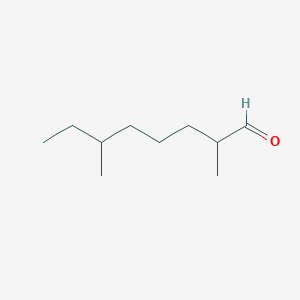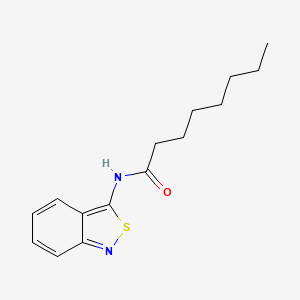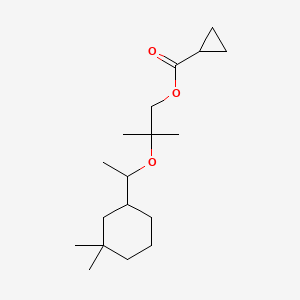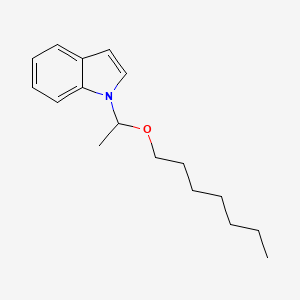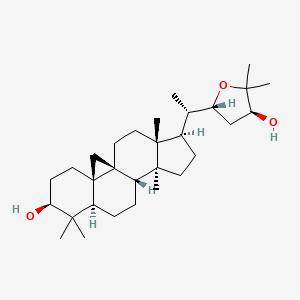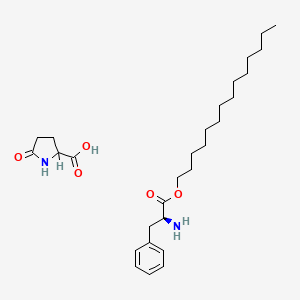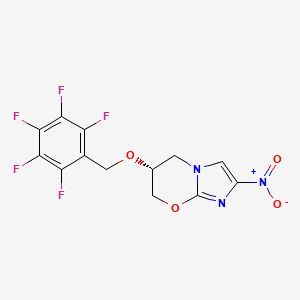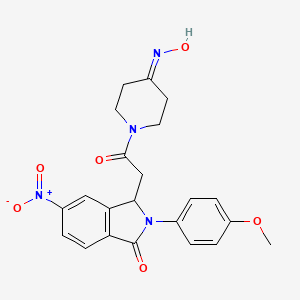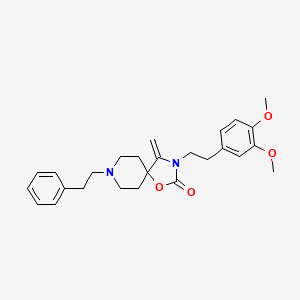
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,8-diazaspiro(45)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its oxidation state.
Substitution: Functional groups within the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions result in the formation of new functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-phenylethyl)-
- 3-[3-(4-isopropyl-1-piperazinyl)propyl]-8-L-prolyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one dihydrochloride
Uniqueness
Compared to similar compounds, 1-Oxa-3,8-diazaspiro(45)decan-2-one, 3-(2-(3,4-dimethoxyphenyl)ethyl)-4-methylene-8-(2-phenylethyl)- stands out due to its unique spirocyclic structure and specific functional groups
Eigenschaften
CAS-Nummer |
134069-77-5 |
|---|---|
Molekularformel |
C26H32N2O4 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylidene-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C26H32N2O4/c1-20-26(13-17-27(18-14-26)15-11-21-7-5-4-6-8-21)32-25(29)28(20)16-12-22-9-10-23(30-2)24(19-22)31-3/h4-10,19H,1,11-18H2,2-3H3 |
InChI-Schlüssel |
MLVLWJVPBQEFMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2C(=C)C3(CCN(CC3)CCC4=CC=CC=C4)OC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



